molecular formula C24H18N4O3S B280100 methyl 7-methyl-3-oxo-5-phenyl-2-(2-quinoxalinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl 7-methyl-3-oxo-5-phenyl-2-(2-quinoxalinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No. B280100
M. Wt: 442.5 g/mol
InChI Key: LWJQELRPMOIPCL-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 7-methyl-3-oxo-5-phenyl-2-(2-quinoxalinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate, also known as QMTHP, is a novel compound with potential applications in scientific research. QMTHP has been synthesized using various methods and has shown promising results in several studies.

Mechanism of Action

The mechanism of action of methyl 7-methyl-3-oxo-5-phenyl-2-(2-quinoxalinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is not fully understood. However, it has been suggested that methyl 7-methyl-3-oxo-5-phenyl-2-(2-quinoxalinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate may exert its cytotoxic effects on cancer cells by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. methyl 7-methyl-3-oxo-5-phenyl-2-(2-quinoxalinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has also been reported to modulate various signaling pathways involved in inflammation and neuroprotection, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway.
Biochemical and Physiological Effects
methyl 7-methyl-3-oxo-5-phenyl-2-(2-quinoxalinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has been shown to exhibit biochemical and physiological effects in various in vitro and in vivo studies. methyl 7-methyl-3-oxo-5-phenyl-2-(2-quinoxalinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. methyl 7-methyl-3-oxo-5-phenyl-2-(2-quinoxalinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has also been shown to have neuroprotective effects by reducing oxidative stress, inhibiting neuroinflammation, and improving cognitive function. Additionally, methyl 7-methyl-3-oxo-5-phenyl-2-(2-quinoxalinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has been reported to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

Methyl 7-methyl-3-oxo-5-phenyl-2-(2-quinoxalinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several advantages for lab experiments, including its high purity and yield, its ability to inhibit the growth of cancer cells, and its neuroprotective and anti-inflammatory effects. However, methyl 7-methyl-3-oxo-5-phenyl-2-(2-quinoxalinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

Several future directions for research on methyl 7-methyl-3-oxo-5-phenyl-2-(2-quinoxalinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be identified. Firstly, more studies are needed to elucidate the mechanism of action of methyl 7-methyl-3-oxo-5-phenyl-2-(2-quinoxalinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate, particularly its effects on signaling pathways involved in cancer, neuroprotection, and inflammation. Secondly, more studies are needed to investigate the potential of methyl 7-methyl-3-oxo-5-phenyl-2-(2-quinoxalinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate as a therapeutic agent for cancer, neurodegenerative diseases, and inflammatory disorders. Thirdly, more studies are needed to optimize the synthesis method of methyl 7-methyl-3-oxo-5-phenyl-2-(2-quinoxalinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate and to improve its solubility and bioavailability. Finally, more studies are needed to investigate the safety and toxicity of methyl 7-methyl-3-oxo-5-phenyl-2-(2-quinoxalinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate, particularly its potential for long-term use.

Synthesis Methods

Methyl 7-methyl-3-oxo-5-phenyl-2-(2-quinoxalinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has been synthesized using various methods, including the one-pot synthesis method, the Knoevenagel condensation method, and the Hantzsch reaction method. The one-pot synthesis method involves the reaction of 2-aminothiazole, ethyl acetoacetate, and quinoxaline-2-carbaldehyde in the presence of acetic acid and catalytic amount of piperidine. The Knoevenagel condensation method involves the reaction of ethyl acetoacetate and quinoxaline-2-carbaldehyde in the presence of piperidine, followed by the reaction of the resulting product with 2-aminothiazole. The Hantzsch reaction method involves the reaction of 2-aminothiazole, ethyl acetoacetate, and quinoxaline-2-carbaldehyde in the presence of ammonium acetate and ethanol. The purity and yield of methyl 7-methyl-3-oxo-5-phenyl-2-(2-quinoxalinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate synthesized using these methods have been reported to be high.

Scientific Research Applications

Methyl 7-methyl-3-oxo-5-phenyl-2-(2-quinoxalinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has been shown to have potential applications in scientific research, particularly in the fields of cancer research, neuroprotection, and inflammation. methyl 7-methyl-3-oxo-5-phenyl-2-(2-quinoxalinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has been reported to exhibit cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and liver cancer cells. methyl 7-methyl-3-oxo-5-phenyl-2-(2-quinoxalinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. Additionally, methyl 7-methyl-3-oxo-5-phenyl-2-(2-quinoxalinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has been reported to exhibit anti-inflammatory effects in animal models of acute and chronic inflammation.

properties

Molecular Formula

C24H18N4O3S

Molecular Weight

442.5 g/mol

IUPAC Name

methyl (2E)-7-methyl-3-oxo-5-phenyl-2-(quinoxalin-2-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C24H18N4O3S/c1-14-20(23(30)31-2)21(15-8-4-3-5-9-15)28-22(29)19(32-24(28)26-14)12-16-13-25-17-10-6-7-11-18(17)27-16/h3-13,21H,1-2H3/b19-12+

InChI Key

LWJQELRPMOIPCL-XDHOZWIPSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=NC4=CC=CC=C4N=C3)/SC2=N1)C5=CC=CC=C5)C(=O)OC

SMILES

CC1=C(C(N2C(=O)C(=CC3=NC4=CC=CC=C4N=C3)SC2=N1)C5=CC=CC=C5)C(=O)OC

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=NC4=CC=CC=C4N=C3)SC2=N1)C5=CC=CC=C5)C(=O)OC

Origin of Product

United States

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